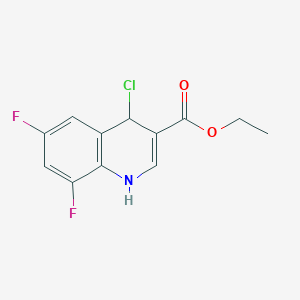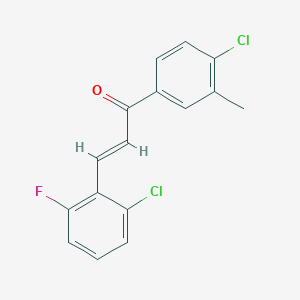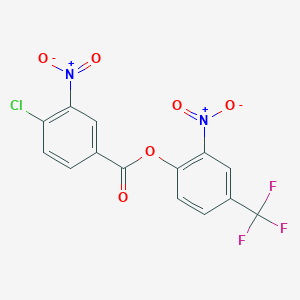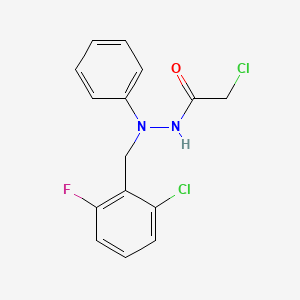
1,2,11,12-Tetrachloroperfluorododecane
Descripción general
Descripción
1,2,11,12-Tetrachloroperfluorododecane, also known as PFCl_4, is a fluorosurfactant that belongs to the perfluoroalkyl and polyfluoroalkyl substances (PFAS) family. It is not a stock item and may not be readily available .
Molecular Structure Analysis
The molecular formula of 1,2,11,12-Tetrachloroperfluorododecane is C12Cl4F22. The IUPAC name for this compound is 1,2,11,12-tetrachloro-1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12-docosafluorododecane .Aplicaciones Científicas De Investigación
Atmospheric Chemistry and Environmental Impact
The atmospheric chemistry of perfluorinated compounds, including substances like 1,2,11,12-tetrachloroperfluorododecane, is significant for environmental studies. Anderson (1981) explored the fate of similar compounds in the atmosphere, highlighting their impact on ozone depletion and introduction of hydrogen fluoride into the stratosphere. Such research underscores the importance of understanding the atmospheric behaviors of these chemicals to address environmental concerns (Anderson, 1981).
Applications in Energy Storage
1,2,11,12-Tetrachloroperfluorododecane and related compounds have potential applications in energy storage, particularly in electrochemical double-layer capacitors. Ionica-Bousquet et al. (2010) investigated the use of polyfluorinated boron clusters in electrolytes for supercapacitors. This research illustrates how such compounds can enhance the performance and life of energy storage systems (Ionica-Bousquet et al., 2010).
Synthetic and Structural Chemistry
The synthetic and structural aspects of organofluorine compounds, including 1,2,11,12-tetrachloroperfluorododecane, are a significant area of research. Singh and Shreeve (2004) highlighted the importance of these compounds in organic chemistry, emphasizing their role in the development of new synthetic methodologies and structural analyses (Singh & Shreeve, 2004).
Environmental Degradation and Decomposition
Understanding the chemical decomposition of chlorofluorocarbons and related compounds is crucial for environmental protection. Oku, Kimura, and Sato (1988) researched the dehalogenation of similar compounds, providing insights into how these chemicals can be broken down in the environment, which is essential for mitigating their ecological impact (Oku, Kimura, & Sato, 1988).
Propiedades
IUPAC Name |
1,2,11,12-tetrachloro-1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12-docosafluorododecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12Cl4F22/c13-1(17,11(15,35)36)3(19,20)5(23,24)7(27,28)9(31,32)10(33,34)8(29,30)6(25,26)4(21,22)2(14,18)12(16,37)38 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGXCOZGXTUREC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Cl4F22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,11,12-Tetrachloroperfluorododecane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,6-dichloro-N-[[5-chloro-N-methyl-2-nitro-4-(trifluoromethyl)anilino]carbamoyl]benzamide](/img/structure/B3040590.png)


![N1-[2-(2,4-dichlorophenoxy)phenyl]-2-bromopropanamide](/img/structure/B3040593.png)
![[2,4-Dichloro-6-[(E)-C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenyl] 2-fluorobenzoate](/img/structure/B3040595.png)



![3-chloro-6-[5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridazine](/img/structure/B3040604.png)

![2-Chloro-1-[4-(5-nitro-2-pyridyl)piperazino]ethan-1-one](/img/structure/B3040606.png)